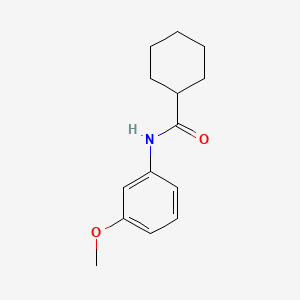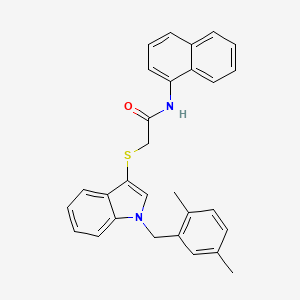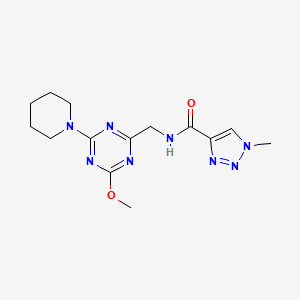![molecular formula C15H15N3O2 B2554336 1-[4-(2-piraziniloxi)fenil]-1-etanona O-aliloxima CAS No. 866157-17-7](/img/structure/B2554336.png)
1-[4-(2-piraziniloxi)fenil]-1-etanona O-aliloxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone has been extensively studied using both experimental and theoretical methods. For instance, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using Gaussian09 software package, with results showing good agreement with experimental infrared bands and X-ray diffraction (XRD) data . The geometrical parameters derived from these studies are consistent with the observed data, indicating a reliable prediction of the molecular structure. Furthermore, the molecular electrostatic potential (MEP) analysis reveals that the negative charge is typically concentrated around the carbonyl group, while the positive regions are over the aromatic rings, suggesting sites for electrophilic and nucleophilic attacks respectively .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation and cyclization processes. For example, a general synthesis route for similar compounds has been described as a two-step process starting with the condensation of diamines with keto compounds, followed by a cyclization reaction with various substituted benzaldehydes to introduce molecular diversity . This method demonstrates the potential for synthesizing a wide range of analogs by altering the substituents on the benzaldehyde used in the final step.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their molecular structure and MEP analysis. The carbonyl group, being negatively charged, is likely the most reactive part of the molecule, making it a prime site for nucleophilic attack . Additionally, the presence of substituents such as fluorine on the aromatic rings can significantly influence the reactivity by affecting the electron distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The HOMO-LUMO analysis is a useful tool for understanding the charge transfer within the molecule, which is crucial for predicting reactivity and stability. The stability of the molecule is often attributed to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis . The first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics, indicating their potential application in this field .
Case Studies and Applications
Molecular docking studies have been conducted to explore the potential biological activity of these compounds. The studies suggest that they might exhibit inhibitory activity against various proteins such as triosephosphate isomerase (TPII) and kinesin spindle protein (KSP), indicating their potential as anti-neoplastic agents . The specific interactions between the compounds and the active sites of these proteins have been analyzed, with particular attention to the role of substituents in binding affinity.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antimicrobiano de compuestos similares. Si bien no pude encontrar estudios específicos sobre este compuesto exacto, derivados relacionados como 3-aril-1-fenil-1H-pirazol-4-carbonitrilos han demostrado una actividad antifúngica significativa contra Candida albicans . Investigar sus efectos antibacterianos podría ser valioso.
- La estructura del compuesto sugiere que podría interactuar con enzimas. Considere evaluar sus efectos inhibitorios sobre acetilcolinesterasas (AChEs). Tales inhibidores son relevantes en la investigación de enfermedades neurodegenerativas y el desarrollo de fármacos .
- Explore su papel en el seguimiento e inhibición de la actividad de SHP1. Esto podría avanzar en los enfoques diagnósticos y terapéuticos para las enfermedades relacionadas .
- Dadas sus características estructurales, considere sintetizar derivados y evaluar sus propiedades antibacterianas y anticancerígenas. Trabajos anteriores sobre derivados de 4-fenil-1-piperazinilo destacan su potencial terapéutico .
Actividad Antimicrobiana
Inhibición de la Acetilcolinesterasa
Seguimiento de Sistemas Biológicos
Potencial Antibacteriano y Anticancerígeno
Propiedades
IUPAC Name |
(Z)-N-prop-2-enoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-10-19-18-12(2)13-4-6-14(7-5-13)20-15-11-16-8-9-17-15/h3-9,11H,1,10H2,2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDIVMYPRAHUNP-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC=C)C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC=C)/C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)
![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)


![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)
![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)
![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)